Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
Comprehensive Physicochemical Profiling and Synthetic Utility of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
Executive Summary
In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine (CAS: 500024-95-3) is a highly versatile intermediate that bridges the gap between structural rigidity and functional adaptability[1]. Featuring a lipophilic tert-butyloxycarbonyl (Boc)-protected pyrrolidine ring coupled with a highly polar amidoxime [-C(=NOH)NH₂] moiety, this compound serves two primary functions in drug development: it acts as a critical precursor for the synthesis of2[2] and functions as a foundational scaffold for3[3].
This technical guide dissects the physicochemical properties, mechanistic pathways, and self-validating experimental protocols associated with this compound, providing researchers with a robust framework for its application.
Structural and Physicochemical Profiling
The dualistic nature of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine dictates its behavior in both biological systems and organic syntheses. The quantitative data is summarized in Table 1 below.
Table 1: Physicochemical Properties of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine
| Property | Value | Causality / Significance |
| CAS Number | 500024-95-3[1] | Unique identifier for the Boc-protected pyrrolidine amidoxime. |
| Molecular Formula | C₁₀H₁₉N₃O₃[1] | Indicates a balanced ratio of carbon framework to heteroatoms. |
| Molecular Weight | 229.28 g/mol [1] | Low molecular weight ensures it remains within Lipinski's Rule of 5 after further derivatization. |
| Density | ~1.3 g/cm³[4] | Typical for densely functionalized nitrogen-containing heterocycles. |
| Hydrogen Bond Donors | 3 (NH₂, OH) | High capacity for target engagement; requires masking (e.g., via cyclization) for CNS penetration. |
| Hydrogen Bond Acceptors | 5 (N, O atoms) | Facilitates strong aqueous solvation when unmasked. |
| LogP (Predicted) | ~1.0 - 1.5 | The highly lipophilic Boc group perfectly counterbalances the polar amidoxime, ensuring solubility in organic solvents (DCM, EtOAc) during synthesis. |
| pKa (Amidoxime OH) | ~11 - 12 | Weakly acidic; can be deprotonated by strong bases during O-alkylation. |
| pKa (Amidoxime NH) | ~4 - 5 | Significantly less basic than corresponding amidines (pKa ~10-12), preventing protonation at physiological pH[5]. |
Causality of Physicochemical Traits
The fundamental advantage of the amidoxime group lies in its suppressed basicity. While standard amidines are protonated at physiological pH (leading to poor membrane permeability), the electronegative oxygen in the amidoxime pulls electron density away from the nitrogen. This renders the molecule neutral at pH 7.4, drastically improving 3[3].
Reactivity and Mechanistic Pathways
The Prodrug Activation Pathway (In Vivo)
When utilized as a prodrug scaffold, the amidoxime moiety is designed to be metabolically cleaved post-absorption. This retro-reduction is catalyzed by the 6, a molybdenum-dependent enzyme system[6]. The cleavage of the N-O bond releases the highly basic, active amidine, which can then form critical salt bridges with target proteins (such as the conserved aspartate residues in serine proteases)[5].
In vivo reduction of amidoxime prodrugs to active amidines by the mARC enzyme system.
Synthesis of 1,2,4-Oxadiazoles (In Vitro)
In synthetic chemistry, 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine is a premier nucleophile for constructing 1,2,4-oxadiazoles. These rings act as hydrolytically stable bioisosteres for esters and amides[7]. The reaction proceeds via the O-acylation of the amidoxime followed by a thermally driven cyclodehydration[8].
Synthetic workflow to 1,2,4-oxadiazole via the amidoxime intermediate.
Experimental Methodologies
To ensure trustworthiness and high reproducibility, the following protocol for converting 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine into a 1,2,4-oxadiazole incorporates self-validating checkpoints.
Protocol: O-Acylation and Cyclodehydration
Step 1: O-Acylation (Kinetic Control)
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Dissolve 1.0 equivalent of 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Add 1.5 equivalents of N,N-diisopropylethylamine (DIPEA).
-
Causality Check: Cool the reaction mixture to 0°C. Why? The amidoxime oxygen is highly nucleophilic, but the nitrogen can also react. Cooling suppresses thermodynamic N-acylation side reactions and prevents the exothermic degradation of the Boc group.
-
Dropwise add 1.1 equivalents of the desired acyl chloride. Stir for 2 hours, allowing it to slowly warm to room temperature.
Step 2: Intermediate Validation (Self-Validating System)
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Action: Before proceeding to cyclization, quench a 10 µL aliquot in methanol and analyze via LC-MS[8].
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Expected Result: The mass spectrum must show the complete disappearance of the starting material (m/z 230 [M+H]⁺) and the emergence of the O-acyl amidoxime intermediate mass. If unreacted starting material remains, add an additional 0.1 eq of acyl chloride.
Step 3: Cyclodehydration (Thermodynamic Control)
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Evaporate the DCM under reduced pressure. Resuspend the crude O-acyl amidoxime in toluene.
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Causality Check: Equip the reaction flask with a Dean-Stark trap and heat to reflux (approx. 110°C) for 4-6 hours. Why? The physical removal of water from the system via azeotropic distillation drives the equilibrium entirely toward the thermodynamically stable 1,2,4-oxadiazole ring, preventing reversible hydrolysis[7].
-
Cool to room temperature, wash with saturated aqueous NaHCO₃, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Analytical Characterization Standards
For rigorous validation of the synthesized 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine and its derivatives, the following analytical signatures must be confirmed:
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NMR Spectroscopy (¹H-NMR): Look for the massive, distinct singlet at ~1.40 ppm integrating to 9 protons, confirming the integrity of the Boc group. The amidoxime NH₂ and OH protons will appear as broad singlets (often between 5.0 - 9.0 ppm depending on solvent) that disappear upon D₂O exchange.
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Infrared (IR) Spectroscopy: The presence of the amidoxime is definitively marked by an N-O stretch at ~900-950 cm⁻¹ and a sharp C=N stretch at ~1650 cm⁻¹. The absence of a strong nitrile peak (~2200 cm⁻¹) confirms complete conversion from the cyanopyrrolidine precursor.
References
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"CAS No : 500024-95-3 | Product Name : 1-Boc-2-(N-hydroxycarbamimidoyl)pyrrolidine", Pharmaffiliates. URL:[1]
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"3-Chloro-N-[1-(N'-hydroxycarbamimidoyl)-1 ... - GuideChem", Guidechem. URL:[4]
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"A Novel Prodrug of a nNOS Inhibitor with Improved Pharmacokinetic Potential - PMC - NIH", National Institutes of Health. URL:[3]
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"The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC", National Institutes of Health. URL:[6]
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"The History of mARC - PMC - NIH", National Institutes of Health. URL:[5]
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"Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC", National Institutes of Health. URL:[2]
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"Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC", National Institutes of Health. URL:[8]
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"Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC", National Institutes of Health. URL:[7]
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- 1. pharmaffiliates.com [pharmaffiliates.com]
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- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
